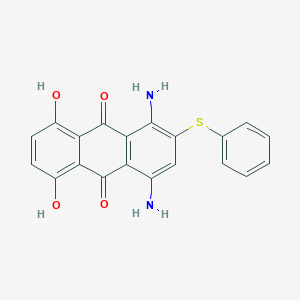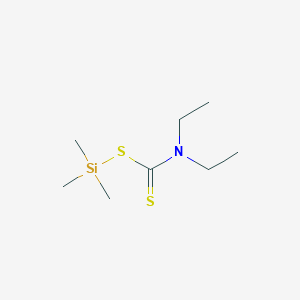
Cervicarcin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cervicarcin is a compound with the molecular formula C19H20O9 . It was isolated from the culture filtrate of Streptomyces ogaensis , a strain of actinomycetes .
Synthesis Analysis
This compound is produced by Streptomyces ogaensis, which was isolated from soil collected at Oga Peninsula, Akita Prefecture . The strain was subjected to submerged culture using jar fermenters . The fermentation medium contained 2% of glucose, 1% of soluble starch, 2.5% of soybean meal, 0.1% of meat extract, 0.4% of dry yeast, 0.2% of sodium chloride and 0.02% of potassium diphosphate . The fermentation was carried out at 28°C under agitation and aeration of equal volume to the medium per minute for 90 hours .
Physical And Chemical Properties Analysis
This compound is a colorless crystal that melts at 203205°C under decomposition . It is optically active and a weakly acidic substance . The molecular weight of this compound is 392.36 .
Applications De Recherche Scientifique
Comparative Effectiveness Research in Cancer Genomics and Precision Medicine
A significant aspect of genomic research, including studies on compounds like Cervicarcin, lies in its potential to transform healthcare. Comparative effectiveness research (CER) is particularly relevant in this context. It aims to generate real-world evidence on the effectiveness of genomic applications in cancer prevention and treatment compared to existing care standards. This is crucial for the informed decision-making required to improve healthcare. Challenges in conducting CER include the rapid pace of innovation, lack of regulation, and variable definitions of clinical and personal utility. However, opportunities exist in improving evidence synthesis, engaging stakeholders, and conducting comparative studies to inform clinical guidelines and research prioritization (Goddard et al., 2012).
Methods of Comparative Effectiveness Research
The methods used in CER, relevant to the study of this compound, include observational research, randomized trials, and decision analysis. These methods face challenges due to decisions made in usual practice. The aim is to extract more actionable information from daily medical practice, which is essential for advancing public health and informing the application of genomic findings like those related to this compound (Sox & Goodman, 2012).
Challenges and Opportunities in Cancer Comparative Effectiveness Research
This compound's application in cancer treatment can benefit from understanding the challenges in cancer CER. This includes the need for high-quality healthcare databases, rigorous study designs, and the implementation of appropriate statistical methods to ensure unbiased and robust results. Addressing these challenges is key for generating timely, real-world evidence that reflects routine care for optimal management of cancer treatments (Sarri et al., 2022).
Comparative Effectiveness Research in Observational Studies
The role of CER in observational studies is significant for medications like this compound. CER ascertains the most effective treatments for specific patient circumstances. This research is crucial for supporting decision-making based on credible information, leading to improved health outcomes. Biostatistics plays a core role in these studies, providing tools for achieving CER's goals (Choi, 2018).
Propriétés
| { "Design of Synthesis Pathway": "The synthesis of Cervicarcin can be achieved through a total synthesis approach, which involves the assembly of the molecule from simpler building blocks. The key steps in the synthesis pathway include the formation of the aromatic core, introduction of the side chains, and the final coupling of the intermediates to form the target molecule.", "Starting Materials": [ "Benzene", "Methyl iodide", "Ethyl bromide", "Butyl lithium", "Bromobenzene", "Methyllithium", "Acetylene", "Benzyl bromide", "Benzaldehyde", "Methanol", "Sodium hydride", "Chloroacetyl chloride", "Triethylamine", "Thionyl chloride", "N,N-Dimethylformamide", "Diisopropylamine", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Acetic anhydride", "Pyridine", "Sodium acetate", "Methylamine", "Dimethyl sulfoxide", "Methanesulfonic acid", "Cyclohexane", "Tetrahydrofuran", "Hexane", "Toluene", "Diethyl ether", "Acetone", "Methylene chloride", "Hexamethylphosphoramide", "Sodium carbonate" ], "Reaction": [ "Bromination of benzene with bromine in the presence of iron(III) bromide to give bromobenzene", "Preparation of a Grignard reagent by reacting ethyl bromide with butyl lithium to give 1-butyllithium, which is then reacted with bromobenzene to give 1-phenylbutane", "Preparation of an alkyne by reacting acetylene with benzyl bromide in the presence of copper(I) iodide to give phenylacetylene", "Preparation of an aldehyde by oxidizing phenylacetylene with ozone followed by reduction with sodium borohydride to give benzaldehyde", "Preparation of an alcohol by reacting benzaldehyde with methanol in the presence of sodium hydride to give benzyl alcohol", "Preparation of an acyl chloride by reacting chloroacetyl chloride with triethylamine to give triethylammonium chloride and chloroacetyl chloride, which is then reacted with benzyl alcohol to give benzyl chloroacetate", "Preparation of an amine by reacting benzyl chloroacetate with methylamine in the presence of sodium hydroxide to give benzyl N-methylaminoacetate", "Preparation of an acid by reacting benzyl N-methylaminoacetate with methanesulfonic acid to give N-methyl-2-phenylacetoacetamide", "Preparation of an ester by reacting N-methyl-2-phenylacetoacetamide with acetic anhydride in the presence of pyridine to give N-acetyl-N-methyl-2-phenylacetoacetamide", "Preparation of an enolate by reacting N-acetyl-N-methyl-2-phenylacetoacetamide with sodium acetate in the presence of dimethyl sulfoxide to give the sodium salt of N-acetyl-N-methyl-2-phenylacetoacetamide", "Preparation of an alkene by dehydrating the sodium salt of N-acetyl-N-methyl-2-phenylacetoacetamide with thionyl chloride to give 2-methyl-3-phenyl-2-butene", "Preparation of a ketone by reacting 2-methyl-3-phenyl-2-butene with hexamethylphosphoramide and then oxidizing with potassium permanganate to give 2-methyl-3-phenyl-2-butanone", "Preparation of the final product by reacting 2-methyl-3-phenyl-2-butanone with cyclohexane in the presence of sodium carbonate to give Cervicarcin" ] } | |
Numéro CAS |
18700-78-2 |
Formule moléculaire |
C19H20O9 |
Poids moléculaire |
392.4 g/mol |
Nom IUPAC |
(1R,9R,10S,11S,12S,13R,14R)-7,9,11,12,14-pentahydroxy-13-methyl-12-(3-methyloxirane-2-carbonyl)-15-oxatetracyclo[8.4.1.01,10.03,8]pentadeca-3(8),4,6-trien-2-one |
InChI |
InChI=1S/C19H20O9/c1-6-12(21)18-13(22)8-4-3-5-9(20)10(8)14(23)19(18,28-18)16(25)17(6,26)15(24)11-7(2)27-11/h3-7,11-12,14,16,20-21,23,25-26H,1-2H3/t6-,7?,11?,12-,14-,16+,17-,18+,19+/m1/s1 |
Clé InChI |
ZGZVMKCZHDIFQA-ZHOLQEHSSA-N |
SMILES isomérique |
C[C@@H]1[C@H]([C@]23C(=O)C4=C([C@H]([C@]2(O3)[C@H]([C@@]1(C(=O)C5C(O5)C)O)O)O)C(=CC=C4)O)O |
SMILES |
CC1C(C23C(=O)C4=C(C(C2(O3)C(C1(C(=O)C5C(O5)C)O)O)O)C(=CC=C4)O)O |
SMILES canonique |
CC1C(C23C(=O)C4=C(C(C2(O3)C(C1(C(=O)C5C(O5)C)O)O)O)C(=CC=C4)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






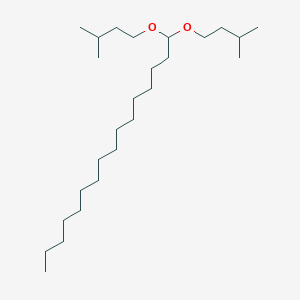

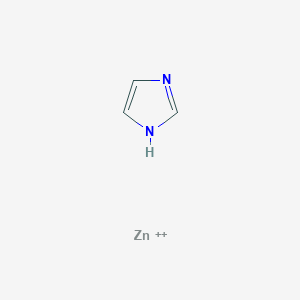


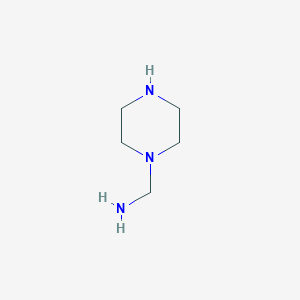


![Dibenz[b,e][1,4]oxazepine-5(11H)-ethanamine, N,N-dimethyl-](/img/structure/B102102.png)
